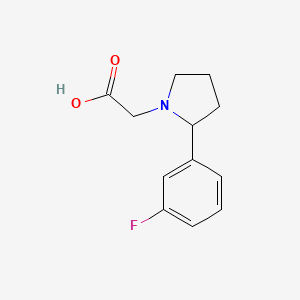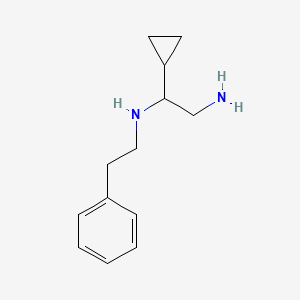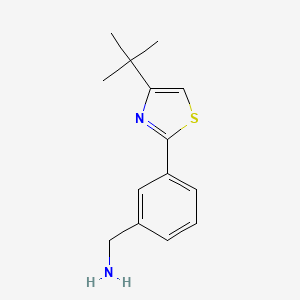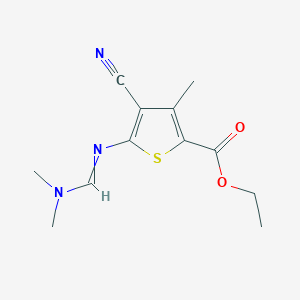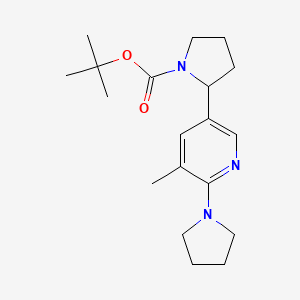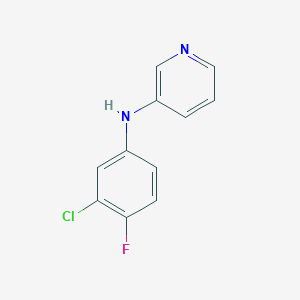
N-(3-Chloro-4-fluorophenyl)pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Chloro-4-fluorophenyl)pyridin-3-amine is a chemical compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a chloro and fluoro substituent on a phenyl ring, which is attached to a pyridine ring via an amine linkage. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-fluorophenyl)pyridin-3-amine typically involves the coupling of 3-chloro-4-fluoroaniline with a pyridine derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs palladium catalysts and boron reagents under mild conditions . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like ethanol or water.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar coupling techniques. The process is optimized for yield and purity, often incorporating advanced purification methods such as recrystallization or chromatography to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Chloro-4-fluorophenyl)pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can engage in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
N-(3-Chloro-4-fluorophenyl)pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-(3-Chloro-4-fluorophenyl)pyridin-3-amine involves its interaction with specific molecular targets. For instance, it has been identified as a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGlu4), which plays a role in modulating neurotransmission in the brain . This interaction can influence various signaling pathways, making it a compound of interest in neurological research.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: This compound shares a similar structural framework but with a pyrazolo ring instead of a pyridine ring.
3-Chloro-4-fluoroaniline: A precursor in the synthesis of N-(3-Chloro-4-fluorophenyl)pyridin-3-amine, it lacks the pyridine moiety.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to modulate mGlu4 receptors sets it apart from other similar compounds, highlighting its potential in therapeutic applications.
Propriétés
Formule moléculaire |
C11H8ClFN2 |
|---|---|
Poids moléculaire |
222.64 g/mol |
Nom IUPAC |
N-(3-chloro-4-fluorophenyl)pyridin-3-amine |
InChI |
InChI=1S/C11H8ClFN2/c12-10-6-8(3-4-11(10)13)15-9-2-1-5-14-7-9/h1-7,15H |
Clé InChI |
DIOLDEBCOSBTLY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)NC2=CC(=C(C=C2)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



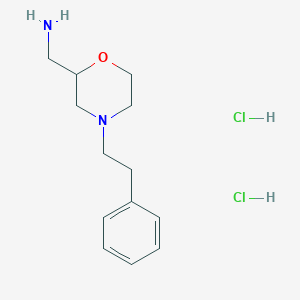
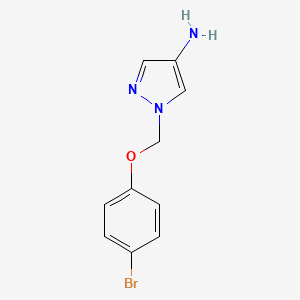
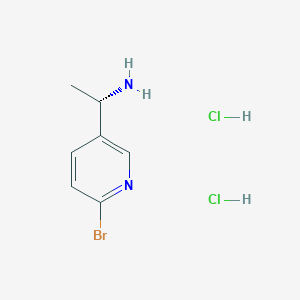
![[Bis(propan-2-yl)imino]boranyl](/img/structure/B15060789.png)

![bis[1-(2-butanoyl-4-fluorophenoxy)-3-(tert-butylamino)propan-2-yl] (Z)-but-2-enedioate](/img/structure/B15060809.png)
